molecular formula C12H27ISn B1594055 Iodotributylstannane CAS No. 7342-47-4

Iodotributylstannane

Cat. No. B1594055
CAS RN: 7342-47-4
M. Wt: 417 g/mol
InChI Key: YHHVXVNXTMIXOL-UHFFFAOYSA-M
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Description

Iodotributylstannane (ITBS) is an organostannane compound composed of an iodine atom attached to three butyl groups and one stannane group. It is an important reagent in organic synthesis, particularly in the synthesis of organometallic compounds. ITBS has been used in a variety of applications, ranging from pharmaceuticals to materials science.

Scientific Research Applications

Radioligand Synthesis

Iodotributylstannane is instrumental in the synthesis of specific radioligands, such as [125I]iodoproxyfan, which targets Histamine H3 receptors. This application is crucial for developing diagnostic tools and therapeutic targets in neurology and pharmacology. The process benefits from this compound's ability to undergo radioiodination under mild conditions, offering an efficient pathway to produce high-yield, high-specificity radioligands for research and diagnostic use (Krause, Stark, & Schunack, 1997).

Drug Development

In the realm of drug development, particularly for ocular diseases such as glaucoma, this compound plays a role in synthesizing prostaglandin analogs like latanoprost. This synthesis contributes to long-term treatments for open-angle glaucoma or ocular hypertension, providing a significant reduction in intraocular pressure maintained over extended periods. Such applications underscore the compound's value in creating effective and well-tolerated treatments for chronic conditions, demonstrating its impact on improving patient outcomes and quality of life (Watson, 1998).

Diagnostic Imaging

The use of this compound extends to diagnostic imaging, particularly through the development of quantum dots for in vivo imaging and diagnostics. While not directly mentioned in the context of this compound, the underlying chemistry and functionalization of nanoparticles for biological applications can be analogously understood. Quantum dots, functionalized for compatibility with biological systems, offer high-resolution cellular imaging and long-term observation capabilities. This technology has potential applications in tracking cellular processes, tumor targeting, and diagnostics, showcasing the broader impact of advanced chemical synthesis techniques in biomedical research (Michalet et al., 2005).

Mechanism of Action

Target of Action

Tributyltin iodide, also known as Iodotributylstannane, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.

Mode of Action

The compound interacts with its targets (RXR and PPARγ) through a process known as the molecular initiating event (MIE) . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The interaction of Tributyltin iodide with RXR and PPARγ triggers changes in various biochemical pathways. It affects steroid hormone biosynthesis and retinol metabolism , which might impact both reproduction and lipogenesis functions . Additionally, it influences the ubiquitin proteasome system and the immune system .

Pharmacokinetics

It is known that the rates of uptake and elimination, chemical potency, and metabolic capacity are all important factors for identifying the most sensitive species for a given chemical .

Result of Action

The action of Tributyltin iodide results in a variety of effects at the molecular and cellular levels. It is known to cause endocrine-type responses in organisms, affecting their reproductive, developmental, and metabolic functions . It can also lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tributyltin iodide. For instance, it has been observed that TBT-induced responses occur at very low concentrations for molluscs and have also been observed in fish species .

Biochemical Analysis

Biochemical Properties

Tributyltin iodide interacts with various biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

Tributyltin iodide has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also induces cell death in L1210 mice leukemia cells at a submicromolar concentration .

Molecular Mechanism

The molecular mechanism of Tributyltin iodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tributyltin iodide change over time. It has been observed that TBT-induced responses occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Many laboratory studies were performed using static or semi-static exposure regimes, and the reported effect concentrations were frequently based on nominal concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Tributyltin iodide vary with different dosages. For example, adult male mice orally exposed to Tributyltin iodide (25 μg/kg/day) for 3 weeks significantly increased blood glucose and plasma insulin and induced glucose intolerance and insulin resistance . In another study, small doses of TBT (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .

Metabolic Pathways

Tributyltin iodide is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

properties

IUPAC Name

tributyl(iodo)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223653
Record name Stannane, iodotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7342-47-4
Record name Tributyltin iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7342-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, iodotributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, iodotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyltin iodide
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Synthesis routes and methods

Procedure details

In a Stille coupling reaction, 1-bromo-4-iodobenzene and allyltri-n-butyltin were reacted to yield Compound 1. Thus, tetrakistriphenylphosphine palladium(0) (1.976 g, 1.710×10−3 mol) was weighed out in a nitrogen-filled glove box and transferred to a Schlenk line. Allyltri-n-butyltin (10.60 mL, 3.419×10−2 mol) and 1-bromo-4-iodobenzene (9.680 g, 3.422×10−2 mol) were added along with 115 mL distilled, degassed 1,4-dioxane to yield a yellow reaction mixture that darkened to orange as the reaction progressed. The reaction mixture was stirred at 70° C. for 46 h until analysis by TLC (hexanes) and GC/MS showed that reaction was complete. The mixture was next cooled to room temperature, filtered through Celite (rinsing with hexanes), and resulting solution washed with both hexanes and water, to remove PPh3. Then the organic portion was dried over MgSO4. Filtration through Celite and removal of the solvent in a rotary evaporator at <75° C. yielded an orange oil. Column chromatography on silica gel with hexanes as eluant afforded only Compound 1 and tri-n-butyltin iodide. These were separated via vacuum distillation at 160 mTorr, where Compound 1 distills at about 50° C. (never exceed 75° C., which can potentially cause allyl group isomerization) as a clear colorless oil (2.810 g, 42% yield). GC/MS: single peak; m/z (rel. intensity) 198 (M+, 46), 196 (M+, 46), 117 (100), 115 (86). 1H NMR (CDCl3): δ7.41 (d, J=8.5 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 5.90 (m, 1H), 5.09 (m, 2H), 3.36 (d, J=7.0 Hz, 2H).
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.976 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
9.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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